Cas no 2248188-71-6 ((2R)-2-(1-methylcyclopropyl)propan-1-ol)

(2R)-2-(1-methylcyclopropyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (2R)-2-(1-methylcyclopropyl)propan-1-ol
- EN300-6506921
- 2248188-71-6
-
- インチ: 1S/C7H14O/c1-6(5-8)7(2)3-4-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1
- InChIKey: PYJMXVOLUBFZHS-LURJTMIESA-N
- ほほえんだ: OC[C@H](C)C1(C)CC1
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 84.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.2Ų
(2R)-2-(1-methylcyclopropyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506921-0.5g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 0.5g |
$2495.0 | 2025-03-14 | |
Enamine | EN300-6506921-1.0g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 1.0g |
$2599.0 | 2025-03-14 | |
Enamine | EN300-6506921-2.5g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 2.5g |
$5095.0 | 2025-03-14 | |
Enamine | EN300-6506921-0.1g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 0.1g |
$2287.0 | 2025-03-14 | |
Enamine | EN300-6506921-0.25g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 0.25g |
$2391.0 | 2025-03-14 | |
Enamine | EN300-6506921-10.0g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 10.0g |
$11178.0 | 2025-03-14 | |
Enamine | EN300-6506921-5.0g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 5.0g |
$7539.0 | 2025-03-14 | |
Enamine | EN300-6506921-0.05g |
(2R)-2-(1-methylcyclopropyl)propan-1-ol |
2248188-71-6 | 95.0% | 0.05g |
$2184.0 | 2025-03-14 |
(2R)-2-(1-methylcyclopropyl)propan-1-ol 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(2R)-2-(1-methylcyclopropyl)propan-1-olに関する追加情報
Recent Advances in the Study of (2R)-2-(1-methylcyclopropyl)propan-1-ol (CAS: 2248188-71-6) in Chemical Biology and Pharmaceutical Research
The compound (2R)-2-(1-methylcyclopropyl)propan-1-ol (CAS: 2248188-71-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the stereospecific nature of (2R)-2-(1-methylcyclopropyl)propan-1-ol, which plays a crucial role in its interaction with biological targets. The compound's ability to modulate specific enzymatic pathways has been investigated, with promising results in the context of inflammatory diseases and metabolic disorders. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity.
In a groundbreaking study published in the Journal of Medicinal Chemistry, (2R)-2-(1-methylcyclopropyl)propan-1-ol was identified as a potent inhibitor of a key enzyme involved in the biosynthesis of inflammatory mediators. The study demonstrated that the compound exhibits high selectivity and low toxicity, making it a promising candidate for further development as an anti-inflammatory agent. Additionally, computational modeling studies have provided insights into the binding interactions between the compound and its target enzyme, offering a foundation for structure-activity relationship (SAR) optimization.
Another area of active research involves the application of (2R)-2-(1-methylcyclopropyl)propan-1-ol in the synthesis of novel chiral building blocks for pharmaceutical intermediates. Its rigid cyclopropyl group and chiral center make it an attractive scaffold for the design of new drugs with improved pharmacokinetic properties. Recent synthetic methodologies have focused on optimizing the yield and enantiomeric purity of the compound, leveraging asymmetric catalysis and green chemistry principles.
Despite these advancements, challenges remain in the large-scale production and formulation of (2R)-2-(1-methylcyclopropyl)propan-1-ol. Researchers are exploring innovative approaches, such as continuous flow chemistry and biocatalysis, to address these issues. Furthermore, preclinical studies are underway to evaluate the compound's efficacy and safety in animal models, with the ultimate goal of advancing it to clinical trials.
In conclusion, (2R)-2-(1-methylcyclopropyl)propan-1-ol (CAS: 2248188-71-6) represents a promising molecule with diverse applications in chemical biology and drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic potential. This brief underscores the importance of continued investment in the study of such innovative compounds to address unmet medical needs.
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